molecular formula C14H16N4O B2520572 6-methoxy-N-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}pyridin-3-amine CAS No. 2189435-10-5

6-methoxy-N-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}pyridin-3-amine

Cat. No.: B2520572
CAS No.: 2189435-10-5
M. Wt: 256.309
InChI Key: HGFJIJOIRDQUML-UHFFFAOYSA-N
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Description

6-methoxy-N-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}pyridin-3-amine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The specific structure of this compound includes a pyridine ring, a methoxy group, and a cyclopenta[d]pyrimidine moiety, making it a unique and potentially valuable compound in various fields of scientific research.

Preparation Methods

The synthesis of 6-methoxy-N-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}pyridin-3-amine typically involves multiple steps, including the formation of the pyridine ring and the cyclopenta[d]pyrimidine moiety. One common synthetic route involves the use of ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction, which is known for its efficiency and high yields . This method involves the reaction of organic azides with terminal alkynes in the presence of a copper(I) catalyst to form 1,2,3-triazoles, which can then be further modified to obtain the desired compound.

Chemical Reactions Analysis

6-methoxy-N-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}pyridin-3-amine can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another. Common reagents for substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can lead to the formation of a carbonyl group, while reduction of the pyridine ring can lead to the formation of a piperidine ring.

Scientific Research Applications

6-methoxy-N-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}pyridin-3-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-methoxy-N-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biological pathway in which the enzyme is involved. Similarly, the compound can bind to a receptor, blocking its interaction with its natural ligand and thereby modulating the signaling pathway in which the receptor is involved.

Comparison with Similar Compounds

6-methoxy-N-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}pyridin-3-amine can be compared with other similar compounds, such as:

    Pyrazolo[3,4-d]pyrimidine: This compound has a similar structure but lacks the methoxy group and the pyridine ring.

    1,2,3-Triazole: This compound has a similar structure but lacks the cyclopenta[d]pyrimidine moiety.

Properties

IUPAC Name

N-(6-methoxypyridin-3-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O/c1-9-16-12-5-3-4-11(12)14(17-9)18-10-6-7-13(19-2)15-8-10/h6-8H,3-5H2,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGFJIJOIRDQUML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(CCC2)C(=N1)NC3=CN=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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